3-(3-Iodophenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodophenyl)oxetane is a chemical compound characterized by an oxetane ring substituted with a 3-iodophenyl group. Oxetanes are four-membered cyclic ethers containing an oxygen atom, and they have gained significant interest in medicinal chemistry due to their unique properties, such as metabolic stability and rigidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodophenylmethanol with an epoxide under basic conditions to form the oxetane ring . Another approach involves the use of vinyl sulfonium ions and alcohols in the presence of a photocatalyst and blue LED light, which generates a radical intermediate that cyclizes to form the oxetane .
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-yielding cyclization reactions and scalable conditions. The use of photocatalysis and other advanced synthetic techniques allows for the efficient production of oxetane compounds on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Iodophenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the phenyl ring or the oxetane ring itself.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxetane-3-ones, while substitution reactions can yield various substituted phenyl oxetanes .
Wissenschaftliche Forschungsanwendungen
3-(3-Iodophenyl)oxetane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 3-(3-Iodophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group can participate in π-π interactions and other non-covalent interactions with target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Oxetane: The parent compound with a simple four-membered ring.
3-(4-Iodophenyl)oxetane: A similar compound with the iodine atom in the para position.
3-(3-Bromophenyl)oxetane: A compound with a bromine atom instead of iodine.
Uniqueness: 3-(3-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can be easily substituted, making the compound versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C9H9IO |
---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
3-(3-iodophenyl)oxetane |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
NJCRNZQDWIAPNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.